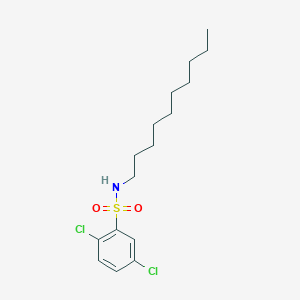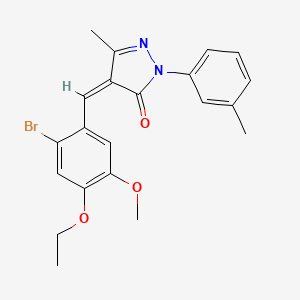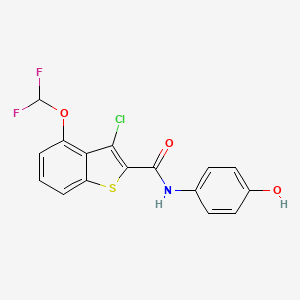![molecular formula C11H11N7O2 B10954358 (4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B10954358.png)
(4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes a tetraazole ring, an amino group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetraazole ring, the introduction of the amino group, and the coupling of the methoxyphenoxy moiety with the cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraazole derivatives and phenoxy compounds, such as dichloroaniline and steviol glycosides .
Uniqueness
What sets (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11N7O2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[4-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C11H11N7O2/c1-19-10-6-8(2-3-9(10)20-5-4-12)7-14-18-11(13)15-16-17-18/h2-3,6-7H,5H2,1H3,(H2,13,15,17)/b14-7- |
InChI Key |
CEXAIEBMYHSQQX-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\N2C(=NN=N2)N)OCC#N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10954281.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B10954292.png)
![5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954296.png)
![Ethyl 5-acetyl-2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10954299.png)

![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954311.png)
![4-(2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954313.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B10954314.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone](/img/structure/B10954321.png)
![1-(difluoromethyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10954332.png)
![4-[4-(difluoromethoxy)phenyl]-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10954340.png)
![N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide](/img/structure/B10954342.png)
